Cas no 1876565-84-2 (1-fluoronaphthalene-2-sulfonyl chloride)

1-Fluoronaphthalene-2-sulfonyl chloride is a fluorinated sulfonyl chloride derivative used primarily as a versatile intermediate in organic synthesis. Its key advantages include high reactivity as a sulfonylation reagent, enabling the introduction of the 1-fluoronaphthalene-2-sulfonyl group into target molecules. The fluorine substituent enhances electron-withdrawing properties, improving stability and selectivity in reactions. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing sulfonamide linkages. It exhibits good solubility in common organic solvents, facilitating handling in synthetic workflows. The naphthalene backbone provides a rigid structure, which can influence the conformational properties of derived compounds. Proper storage under anhydrous conditions is recommended to maintain reactivity.
1-fluoronaphthalene-2-sulfonyl chloride structure
1876565-84-2 structure
Product name:1-fluoronaphthalene-2-sulfonyl chloride
CAS No:1876565-84-2
MF:C10H6ClFO2S
Molecular Weight:244.669844150543
MDL:MFCD22199590
CID:4626207
PubChem ID:14457750

1-fluoronaphthalene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenesulfonyl chloride, 1-fluoro-
    • 1-fluoronaphthalene-2-sulfonyl chloride
    • MDL: MFCD22199590
    • インチ: 1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H
    • InChIKey: MQEXMRIWJCASOJ-UHFFFAOYSA-N
    • SMILES: C1(F)=C2C(C=CC=C2)=CC=C1S(Cl)(=O)=O

計算された属性

  • 精确分子量: 243.9761065g/mol
  • 同位素质量: 243.9761065g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 325
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.5Ų
  • XLogP3: 3.3

1-fluoronaphthalene-2-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-248873-0.25g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
0.25g
$244.0 2024-06-19
Enamine
EN300-248873-5.0g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
5.0g
$1427.0 2024-06-19
Enamine
EN300-248873-1.0g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
1.0g
$491.0 2024-06-19
Enamine
EN300-248873-2.5g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
2.5g
$965.0 2024-06-19
Enamine
EN300-248873-0.1g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
0.1g
$170.0 2024-06-19
Enamine
EN300-248873-0.5g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
0.5g
$383.0 2024-06-19
A2B Chem LLC
AW41707-5g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
5g
$1538.00 2024-04-20
Enamine
EN300-248873-1g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
1g
$491.0 2023-09-15
Aaron
AR01C2K7-50mg
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
50mg
$182.00 2025-03-30
Aaron
AR01C2K7-1g
1-fluoronaphthalene-2-sulfonyl chloride
1876565-84-2 95%
1g
$701.00 2025-02-09

1-fluoronaphthalene-2-sulfonyl chloride 関連文献

1-fluoronaphthalene-2-sulfonyl chlorideに関する追加情報

Introduction to 1-Fluoronaphthalene-2-sulfonyl Chloride (CAS No. 1876565-84-2)

1-Fluoronaphthalene-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1876565-84-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and fine chemical synthesis. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the preparation of various biologically active molecules. The presence of a fluorine atom at the ortho position relative to the sulfonyl chloride group introduces unique electronic and steric properties, making it a valuable building block for medicinal chemists and materials scientists alike.

The structure of 1-fluoronaphthalene-2-sulfonyl chloride consists of a naphthalene core substituted with a fluorine atom at the 1-position and a sulfonyl chloride group at the 2-position. This arrangement imparts a high degree of reactivity, particularly towards nucleophilic substitution reactions, which are fundamental in constructing more complex molecular architectures. The fluorine atom, being electron-withdrawing, can modulate the reactivity of the sulfonyl chloride group, influencing both its synthetic utility and its potential applications in drug design.

In recent years, there has been a surge in research focused on fluorinated aromatic compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles in drug candidates. The synthetic applications of 1-fluoronaphthalene-2-sulfonyl chloride have been explored in several cutting-edge studies. For instance, it has been employed as an intermediate in the synthesis of fluorinated sulfonamides, which are known for their potent biological activities across a range of therapeutic areas, including anti-inflammatory and antiviral agents.

One notable study published in the journal *Organic Letters* demonstrated the utility of 1-fluoronaphthalene-2-sulfonyl chloride in constructing fluorinated naphthalene derivatives with enhanced binding properties to target proteins. The researchers leveraged its reactivity to introduce diverse functional groups while maintaining the integrity of the fluorine atom, which was crucial for achieving high selectivity in biological assays. This work highlights the compound's potential as a scaffold for developing novel therapeutic agents.

The pharmaceutical significance of 1-fluoronaphthalene-2-sulfonyl chloride extends beyond its role as an intermediate. It has been investigated for its potential applications in fluorescent probes and bioconjugation chemistry, where its unique structural features enable precise modifications and functionalizations. The ability to incorporate fluorine into biological molecules has revolutionized techniques such as positron emission tomography (PET) imaging, making it possible to track molecular interactions in real-time within living systems.

Moreover, the chemical properties of 1-fluoronaphthalene-2-sulfonyl chloride make it an attractive candidate for catalysis and material science applications. Its reactivity with transition metals has been explored in various catalytic cycles, including cross-coupling reactions that are pivotal in constructing complex organic molecules. The presence of both electron-withdrawing and electron-donating groups within its structure allows for fine-tuning of reaction conditions, enabling chemists to achieve high yields and selectivity in synthetic transformations.

In conclusion, 1-fluoronaphthalene-2-sulfonyl chloride (CAS No. 1876565-84-2) represents a versatile and highly functional compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features, coupled with its reactivity, make it an indispensable tool for medicinal chemists seeking to develop novel drugs with improved efficacy and safety profiles. As research continues to uncover new methodologies and applications, this compound is poised to remain at the forefront of chemical innovation.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
pengshengyue
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
pengshengyue